Safracin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Safracin B is used as a precursor for the synthesis of other complex molecules. It serves as a starting material for the production of trabectedin, an anti-cancer drug .

Biology

In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of bacterial resistance mechanisms .

Medicine

This compound has significant applications in medicine, particularly in cancer treatment. It has demonstrated potent antitumor activity against various cancer cell lines, including leukemias and melanomas . Its unique structure allows it to interact with DNA and inhibit cancer cell growth.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. Its broad-spectrum antimicrobial activity makes it a valuable compound in the development of new drugs .

Wirkmechanismus

Target of Action

Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of this compound are these cancer cells.

Mode of Action

Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .

Result of Action

This compound has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .

Biochemische Analyse

Cellular Effects

Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of this compound may play an important role in its antitumor action .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. This compound was found to be rather unstable compared to Safracin A

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce this compound . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of this compound . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.

Analyse Chemischer Reaktionen

Types of Reactions

Safracin B undergoes various chemical reactions, including:

Oxidation: Conversion of P19B to P22B.

Methylation: Methylation of P22B to produce this compound.

Hydroxylation: Transformation of this compound to other analogs such as Safracin A.

Common Reagents and Conditions

The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.

Major Products Formed

The major products formed from these reactions include this compound and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Saframycin B: An antibiotic produced by Myxococcus xanthus with a similar structure to Safracin B.

Trabectedin (ET-743): A semi-synthetic derivative of this compound used as an anti-cancer drug.

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial and potent antitumor activities. Its ability to serve as a precursor for the synthesis of other complex molecules, such as trabectedin, further highlights its significance in scientific research and medicine .

Eigenschaften

CAS-Nummer |

87578-99-2 |

|---|---|

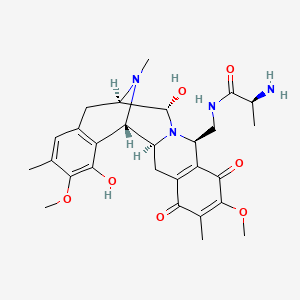

Molekularformel |

C28H36N4O7 |

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

InChI-Schlüssel |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Isomerische SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Kanonische SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

82029-27-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.